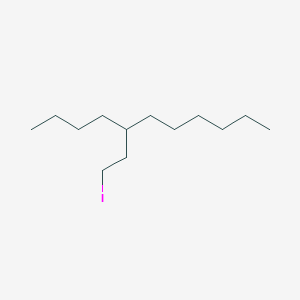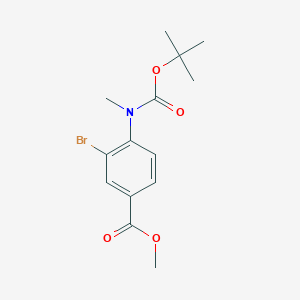
Methyl 3-bromo-4-(tert-butoxycarbonyl(methyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-bromo-4-(t-butoxycarbonyl(methyl)amino)benzoate” is a chemical compound with the CAS Number: 1951440-95-1 . It has a molecular weight of 344.21 and its IUPAC name is methyl 3-bromo-4-((tert-butoxycarbonyl)(methyl)amino)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-7-6-9(8-10(11)15)12(17)19-5/h6-8H,1-5H3 . This code provides a unique representation of the molecule’s structure.Safety and Hazards
While specific safety and hazard information for “Methyl 3-bromo-4-(t-butoxycarbonyl(methyl)amino)benzoate” was not found, a similar compound, Methyl 4-amino-3-bromobenzoate, is known to be toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
While specific future directions for “Methyl 3-bromo-4-(t-butoxycarbonyl(methyl)amino)benzoate” are not available, similar compounds like Methyl 4-Bromo-3-chlorobenzoate have been used in the preparation of potential anti-HIV agents . They have also been used as catalysts for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . These could potentially indicate future directions for similar compounds.
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of potential anti-hiv agents , suggesting that this compound may also target proteins or enzymes involved in the HIV replication cycle.
Biochemical Pathways
Given its potential use in anti-hiv therapy , it may be involved in pathways related to viral replication or immune response.
Propriétés
IUPAC Name |
methyl 3-bromo-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(4)11-7-6-9(8-10(11)15)12(17)19-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBXTNTCQVTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)
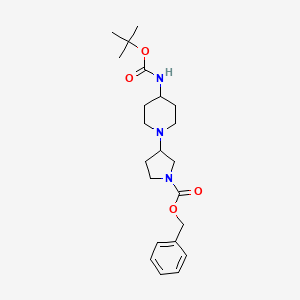
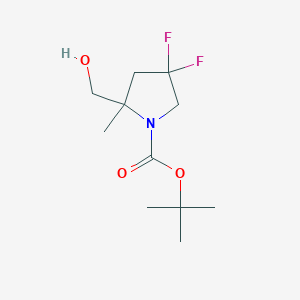
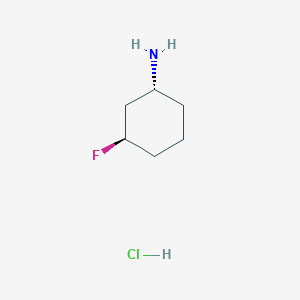

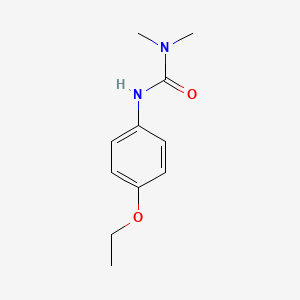

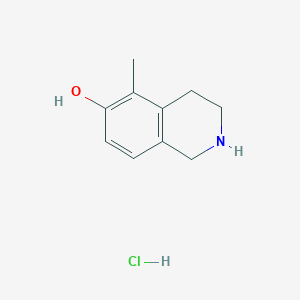

![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)


